molecular formula C4H5F3N4 B2597389 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine CAS No. 80343-16-4

1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2597389
CAS No.: 80343-16-4
M. Wt: 166.107
InChI Key: YHZGCMQWEKYCGW-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine comprises a five-membered triazole ring substituted with methyl and trifluoromethyl groups at positions 1 and 3, respectively, and an amine group at position 5. Single-crystal X-ray diffraction studies of analogous triazole derivatives reveal planar triazole rings with bond lengths indicative of aromatic character. For example, in 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, the C–N bond lengths range from 1.316–1.368 Å, consistent with delocalized π-electron density.

Crystallographic data for related compounds show monoclinic or orthorhombic space groups. The title compound’s trifluoromethyl group adopts a conformation perpendicular to the triazole plane to minimize steric hindrance, as observed in 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives. Hydrogen bonding between the amine group and adjacent electronegative atoms often stabilizes the crystal lattice, forming one-dimensional chains or layered supramolecular architectures.

Table 1: Selected bond lengths (Å) and angles (°) for analogous triazole derivatives

Parameter Value (Å/°) Source Compound
C3–N2 bond length 1.316 5-Amino-3-trifluoromethyl-1H-1,2,4-triazole
N1–N2 bond length 1.384 3-(Trifluoromethyl)-1H-1,2,4-triazole
Dihedral angle (CF3–ring) 89.5° 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3-amine

Electronic Configuration and Stereoelectronic Effects

The electronic structure of the compound is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine substituent. Density functional theory (DFT) calculations on similar triazoles demonstrate partial positive charge localization at the trifluoromethyl-bearing carbon, enhancing electrophilic reactivity at the amine site. The methyl group at position 1 exerts minimal electronic perturbation but sterically shields the triazole ring.

Stereoelectronic effects arise from hyperconjugative interactions between the lone pairs of the ring nitrogens and σ* orbitals of adjacent bonds. For instance, n(N)→σ*(C–CF3) interactions stabilize the planar conformation, as evidenced by reduced bond alternation in the triazole ring. Nuclear magnetic resonance (NMR) studies of related compounds reveal deshielded 13C signals for the trifluoromethyl-bearing carbon (δ ≈ 152 ppm), consistent with strong inductive effects.

Substituent Influence of Trifluoromethyl and Methyl Groups

The trifluoromethyl group profoundly impacts the compound’s physicochemical properties:

  • Electron-withdrawing effect : Lowers pKa of the amine group by 1–2 units compared to non-fluorinated analogs.
  • Lipophilicity : Increases logP by ~1.5, enhancing membrane permeability.
  • Thermal stability : Decomposition temperatures exceed 250°C due to strong C–F bonds.

In contrast, the methyl group at position 1 primarily affects steric accessibility. Crystallographic data show that methyl substitution reduces intermolecular π-π stacking interactions but promotes CH–π contacts with aromatic systems. Comparative studies of 1-H vs. 1-methyl triazoles reveal a 10–15% increase in melting points for methylated derivatives, attributed to improved crystal packing.

Comparative Analysis with Analogous Triazole Derivatives

Table 2: Structural and electronic comparisons with related triazoles

Compound Space Group Melting Point (°C) N–H···X Hydrogen Bonds
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine P21/c 153–155 N–H···N, N–H···O
5-Amino-3-nitro-1H-1,2,4-triazole Pbca 198–200 N–H···O
3-(Trifluoromethyl)-1H-1,2,4-triazole C2/c 98–100 N–H···F

Key differences include:

  • Hydrogen bonding : The amine group in the title compound forms stronger N–H···N/O bonds (2.7–2.9 Å) versus N–H···F interactions in non-aminated analogs.
  • Aromaticity : Nitro-substituted triazoles exhibit greater bond alternation (ΔC–N = 0.052 Å) compared to the title compound (ΔC–N = 0.032 Å), indicating reduced aromaticity.
  • Thermal behavior : Azido derivatives decompose explosively above 150°C, whereas the title compound remains stable up to 276°C.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4/c1-11-3(8)9-2(10-11)4(5,6)7/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZGCMQWEKYCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield .

Industrial production methods may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of lithiation and electrophilic trapping strategies has also been reported for the synthesis of related compounds .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

Agricultural Chemistry

Fungicide Development

One of the primary applications of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine is in the development of fungicides. The compound's triazole structure is known for its ability to inhibit sterol biosynthesis in fungi, making it effective against a wide range of fungal pathogens. Research has indicated that derivatives of this compound exhibit potent antifungal activity against species such as Fusarium and Botrytis .

Pesticide Formulations

The compound also plays a role in formulating pesticides that target specific pests while minimizing environmental impact. Its unique chemical properties allow for the development of selective pest control agents that are less harmful to non-target organisms .

Pharmaceutical Applications

Antimicrobial Agents

In the pharmaceutical sector, 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine has been investigated for its potential as an antimicrobial agent. Studies have shown that its derivatives can effectively combat various bacterial infections, demonstrating significant activity against resistant strains . The incorporation of trifluoromethyl groups has been linked to enhanced antimicrobial potency.

Anticancer Research

Recent studies have explored the potential anticancer properties of triazole derivatives. Research indicates that compounds similar to 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . This suggests promising avenues for developing new cancer therapies.

Materials Science

Metal-Organic Frameworks

The compound has been utilized in synthesizing metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. These MOFs exhibit high surface areas and porosity, making them suitable for applications in gas storage and separation . The incorporation of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine into MOFs has been shown to enhance their stability and functionality.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a reagent for chromatographic separations. Its distinct chemical properties allow for the effective separation and identification of various analytes in complex mixtures . This application is particularly useful in environmental monitoring and food safety testing.

Case Study 1: Fungicide Efficacy

A study conducted on the efficacy of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine as a fungicide demonstrated significant inhibition of fungal growth in controlled environments. The results indicated a reduction in fungal biomass by over 80% compared to untreated controls .

Case Study 2: Antimicrobial Activity

In a recent clinical trial assessing the antimicrobial properties of triazole derivatives including 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine, researchers found that these compounds effectively reduced infection rates in patients with resistant bacterial strains . The trial highlighted the potential for these compounds to be developed into new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine with structurally related triazol-5-amine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Position 1 Substituent Position 3 Substituent Key Properties/Applications Reference
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine Methyl Trifluoromethyl Enhanced lipophilicity; potential pesticidal activity
3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) H Trifluoromethyl Precursor for energetic materials; lacks methyl group
3-Phenyl-1H-1,2,4-triazol-5-amine H Phenyl Antiproliferative activity against cancer cells
3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine H Pyridinyl EGFR/HER-2 dual inhibition for cancer therapy
5′-Nitro-3-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (ATNT) H Tetrazolyl + nitro High thermal stability; explosive applications
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine H Azido + nitro High detonation velocity (9409 m/s); sensitive

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group at position 3 enhances metabolic stability and hydrophobic interactions, as seen in TFAT and the target compound. In contrast, phenyl or pyridinyl groups (e.g., ) improve binding to kinase targets (e.g., EGFR/HER-2) but may reduce solubility.

Applications in Energetic Materials :

  • Compounds with nitro (ATNT) or azido groups () exhibit high detonation performance (>9000 m/s) but are impact-sensitive. The target compound’s CF₃ group may lower sensitivity, making it safer for handling while retaining thermal stability .

Synthetic Flexibility: The amine at position 5 allows for further functionalization. For example, TFAT is synthesized via cyclization of amino guanidine bicarbonate and trifluoroacetic acid , while phenyl-substituted analogs are generated via condensation reactions . Methylation at position 1 could follow similar alkylation strategies.

Research Findings

  • Anticancer Activity : Triazol-5-amine derivatives with aryl groups (e.g., phenyl, pyridinyl) show potent antiproliferative effects (IC₅₀ ~10–20 μM) against gastric and breast cancer cells . The target compound’s CF₃ group may improve blood-brain barrier penetration compared to these analogs.
  • Agrochemical Potential: In oxadiazole-thioether derivatives, the 1-methyl-3-(trifluoromethyl)pyrazole moiety demonstrated fungicidal activity against Sclerotinia sclerotiorum (>50% inhibition at 50 μg/mL) via SDH enzyme binding . Similar interactions are plausible for the target compound.
  • Energetic Properties : While nitro/azido derivatives () outperform in detonation metrics, the target compound’s CF₃ group could offer a balance between stability and performance for niche applications.

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (CAS No. 80343-16-4) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C4_4H5_5F3_3N4_4
  • Molecular Weight : 166.10 g/mol
  • Density : 1.68 g/cm³

Synthesis

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes can vary but often utilize methods involving nucleophilic substitution or cyclization reactions.

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. Research indicates that 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine exhibits significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. Its mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the growth of several cancer cell lines, including hematological malignancies and solid tumors. Notably, it has been shown to act as an NF-kB inhibitor, which is pivotal in cancer cell proliferation and survival pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF7 (Breast)12.8
HeLa (Cervical)10.5

The biological mechanisms underlying the activity of triazole derivatives like 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine involve:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : The compound impacts signaling pathways such as NF-kB and MAPK pathways, which are crucial in cancer progression and inflammation.

Case Studies

A notable case study involved the evaluation of this compound against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .

Another study focused on its antifungal properties, where it was tested against clinical isolates of Candida species. The results demonstrated that it had a lower minimum inhibitory concentration (MIC) compared to standard antifungal agents like fluconazole .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 1-methyl-1H-1,2,4-triazol-5-amine with trifluoromethylating agents (e.g., CF3_3X reagents) under basic conditions (e.g., NaOH or K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile . Microwave-assisted synthesis is recommended to enhance reaction efficiency, reducing time from hours to minutes while improving yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature (80–120°C), and solvent polarity to mitigate side reactions like over-alkylation.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., trifluoromethyl group at C3 and methyl at N1). The CF3_3 group typically shows a singlet near δ 120–125 ppm in 19^19F NMR .
  • IR : Characteristic peaks for C-F stretching (1000–1300 cm1^{-1}) and triazole ring vibrations (1500–1600 cm1^{-1}) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve tautomerism and confirm regiochemistry .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Solubility : The compound is sparingly soluble in water (≈18 µg/mL at pH 7.4) but dissolves in DMSO, DMF, or dichloromethane. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound?

  • Approach : Use Gaussian 03 or similar software to calculate:

  • Heat of formation (HOF) : Critical for assessing energetic potential in materials science .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and sites for electrophilic/nucleophilic attack .
  • Electrostatic potential maps : Identify regions prone to hydrogen bonding or π-π stacking .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. What strategies resolve tautomeric ambiguity in 1,2,4-triazole derivatives during structural analysis?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is definitive for distinguishing tautomers (e.g., 3- vs. 5-substituted triazoles). SHELXD/SHELXE are robust for phase determination .
  • Spectroscopy : 15^15N NMR or isotopic labeling (e.g., 15^15N at the amine group) clarifies tautomeric distribution in solution .

Q. How does the trifluoromethyl group influence biological activity, and what assays are suitable for mechanistic studies?

  • Mechanistic insight : The CF3_3 group enhances lipophilicity, improving membrane permeability. It may inhibit enzymes (e.g., ketol-acid reductoisomerase) via hydrophobic interactions or fluorine-based H-bonding .
  • Assays :

  • Enzyme inhibition : Microplate-based spectrophotometric assays with purified targets.
  • Cellular activity : MTT assays for cytotoxicity (IC50_{50}) in cancer or microbial models .
  • SAR studies : Compare with analogs (e.g., 3-ethyl or 3-cyclohexyl substituents) to delineate substituent effects .

Q. What advanced techniques evaluate the compound’s thermal stability and sensitivity for materials science applications?

  • Thermal analysis :

  • DSC/TGA : Measure decomposition temperatures (TdT_d) and exothermic peaks. CF3_3-substituted triazoles typically exhibit Td>200°CT_d > 200°C due to high bond dissociation energy of C-F .
  • Impact sensitivity testing : Use a BAM drop hammer to assess safety margins (e.g., >40 J indicates low sensitivity) .
    • Detonation performance : Calculate detonation velocity (vDv_D) and pressure (PP) using EXPLO5 software, leveraging density (ρ1.7\rho \approx 1.7 g/cm3^3) and HOF data .

Methodological Notes

  • Synthetic reproducibility : Always characterize intermediates (e.g., via 1^1H NMR) to ensure regiochemical fidelity, especially when using microwave or flow chemistry .
  • Data validation : Cross-reference crystallographic results (CCDC deposition codes) with computational models to address discrepancies in tautomeric ratios .
  • Safety protocols : Follow EPA/NIH guidelines for handling fluorinated compounds, including waste segregation and fume hood use .

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